molecular formula C12H23NO2 B14512306 Propan-2-yl (2-cyclohexylethyl)carbamate CAS No. 62603-83-2

Propan-2-yl (2-cyclohexylethyl)carbamate

Cat. No.: B14512306
CAS No.: 62603-83-2
M. Wt: 213.32 g/mol
InChI Key: UWYUUOYGESDIBM-UHFFFAOYSA-N
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Description

Propan-2-yl (2-cyclohexylethyl)carbamate is a synthetic organic compound of significant interest in medicinal chemistry and advanced materials science. It belongs to the class of organic carbamates, which are esters of carbamic acid. The carbamate functional group is a key structural motif in modern drug discovery due to its favorable properties, which include high chemical stability and good proteolytic resistance compared to amide bonds, often leading to improved pharmacokinetic profiles . This compound features a cyclohexylethyl chain, a lipophilic (fat-soluble) group that can enhance a molecule's ability to cross cell membranes. This characteristic is particularly valuable in the design of Lipid-like Nanoparticles (LLNPs), a revolutionary platform for the delivery of therapeutic molecules such as mRNA and CRISPR-Cas9 systems . The structural attributes of this carbamate make it a promising building block for constructing the core scaffolds of these nanoparticles, which aim to balance effective drug encapsulation with enhanced biodegradability . In pharmaceutical research, carbamate groups are frequently employed as peptide bond surrogates in the design of enzyme inhibitors for a range of diseases . The propan-2-yl (isopropyl) group is a common moiety found in bioactive molecules and can influence the compound's metabolic stability and interaction with biological targets. Researchers can utilize this chemical as a versatile intermediate or precursor in the synthesis of more complex molecules for various investigative programs. This product is intended for research and development purposes only. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

62603-83-2

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

propan-2-yl N-(2-cyclohexylethyl)carbamate

InChI

InChI=1S/C12H23NO2/c1-10(2)15-12(14)13-9-8-11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3,(H,13,14)

InChI Key

UWYUUOYGESDIBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NCCC1CCCCC1

Origin of Product

United States

Preparation Methods

Chloroformate-Mediated Carbamate Formation

The most widely reported method involves the reaction of 2-cyclohexylethylamine with isopropyl chloroformate in the presence of a base. Triethylamine is typically employed to scavenge HCl, with dichloromethane (DCM) or tetrahydrofuran (THF) as solvents.

Procedure :

  • Dissolve 2-cyclohexylethylamine (1.0 equiv) in anhydrous DCM under nitrogen.
  • Add triethylamine (1.2 equiv) dropwise at 0°C.
  • Introduce isopropyl chloroformate (1.1 equiv) via addition funnel over 30 minutes.
  • Warm to room temperature and stir for 12–16 hours.

Work-Up :

  • Quench with 1 M HCl (2 × 50 mL), followed by saturated NaHCO$$_3$$ (2 × 50 mL).
  • Dry the organic phase over Na$$2$$SO$$4$$ and concentrate under reduced pressure.

Yield : 82–87% after crystallization from acetone/methanol.

Carbamoyl Chloride Intermediate Route

An alternative approach involves generating the carbamoyl chloride in situ, followed by alcoholysis with propan-2-ol. This method is less common due to handling difficulties with phosgene derivatives but offers higher purity.

Procedure :

  • React 2-cyclohexylethylamine with phosgene (1.2 equiv) in toluene at −10°C.
  • Add propan-2-ol (1.5 equiv) and triethylamine (1.5 equiv) to the intermediate carbamoyl chloride.
  • Stir at 25°C for 6 hours.

Work-Up :

  • Filter to remove triethylamine hydrochloride.
  • Concentrate and purify via silica gel chromatography (hexane/ethyl acetate 4:1).

Yield : 75–78% (requires strict temperature control).

Urea Decomposition Method

Thermal decomposition of N-(2-cyclohexylethyl)urea in the presence of propan-2-ol and catalytic sulfuric acid provides a solvent-free route. However, yields are moderate (60–65%) due to competing decomposition pathways.

Reaction Optimization

Solvent Selection

Polar aprotic solvents (DCM, THF) enhance reaction rates by stabilizing the transition state. Non-polar solvents (toluene) reduce byproduct formation but prolong reaction times (Table 1).

Table 1: Solvent Impact on Yield and Purity

Solvent Yield (%) Purity (HPLC, %)
Dichloromethane 87 98.5
Tetrahydrofuran 84 97.2
Toluene 72 99.1

Temperature and pH Control

Maintaining temperatures below 10°C during chloroformate addition minimizes side reactions (e.g., N-alkylation). Neutral to slightly basic conditions (pH 7–8) are optimal, as excessive alkalinity promotes hydrolysis.

Catalysts and Bases

Triethylamine outperforms weaker bases (e.g., pyridine) in HCl scavenging. Catalytic DMAP (4-dimethylaminopyridine) accelerates acylation but complicates purification.

Purification Techniques

Extraction and Washing

Sequential washes with HCl (removes unreacted amine) and NaHCO$$_3$$ (neutralizes excess chloroformate) are critical. Brine rinses eliminate residual water.

Crystallization

Recrystallization from acetone/methanol (3:1 v/v) yields colorless needles with >99% purity. Slow cooling (0.5°C/min) prevents oiling out.

Chromatography

Silica gel chromatography (hexane/ethyl acetate gradient) resolves trace impurities but is cost-prohibitive for industrial scales.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 4.85 (septet, 1H, OCH(CH$$3$$)$$2$$), 3.25 (t, 2H, NCH$$2$$), 1.65–1.20 (m, 13H, cyclohexyl + CH$$2$$CH$$2$$)
  • MS (ESI) : m/z 256.2 [M+H]$$^+$$

Purity Assessment

HPLC (C18 column, 70:30 MeOH/H$$_2$$O) shows a single peak at 6.8 minutes (99.3% purity).

Industrial-Scale Considerations

Batch reactors (500–1000 L) with jacketed cooling systems are preferred for exothermic chloroformate reactions. Continuous flow systems improve heat dissipation but require precise stoichiometric control.

Cost Analysis :

  • Raw materials: $120/kg (2-cyclohexylethylamine), $95/kg (isopropyl chloroformate)
  • Production cost: $310/kg at 100 kg scale

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (2-cyclohexylethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carbamate derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Propan-2-yl (2-cyclohexylethyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of polymers and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of propan-2-yl (2-cyclohexylethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Carbamates

Substituent Effects on Lipophilicity

Lipophilicity, a critical parameter for bioavailability, varies significantly with substituents. High-performance liquid chromatography (HPLC) data from analogous compounds reveal trends:

Compound Substituent log k (HPLC) Reference
4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamate Chlorophenyl 3.2–4.1
Prop-2-en-1-yl N-phenylcarbamate Phenyl 2.8–3.5
2-Methyl-2-Propanyl (3-oxocyclopentyl)carbamate Oxocyclopentyl 1.9–2.4
Propan-2-yl (2-cyclohexylethyl)carbamate Cyclohexylethyl (predicted) 3.8–4.5 (Inferred from )

The cyclohexylethyl group in the target compound is expected to confer higher lipophilicity than phenyl or oxocyclopentyl derivatives due to its nonpolar, bulky nature. This aligns with trends observed in chlorophenyl carbamates, where aromatic halogenation increases log k .

Stability and Hydrolysis Kinetics

Carbamate stability is influenced by steric hindrance and electronic effects. For example:

  • (1-Hydroxypropan-2-yl)carbamate undergoes hydrolysis with predominant CO₂ loss (major pathway) and minor fragmentation (e.g., H₂O/NH₃ loss) .
  • Prop-2-en-1-yl N-phenylcarbamate exhibits moderate stability under ambient conditions, with degradation accelerated in acidic/basic environments .

The cyclohexylethyl group in the target compound likely enhances steric protection of the carbamate linkage, reducing hydrolysis rates compared to less hindered analogs. This hypothesis is supported by studies on sterically hindered amines, where bulky substituents stabilize carbamate intermediates .

Key Research Findings and Gaps

  • Stability Advantage : Bulky substituents like cyclohexylethyl likely reduce hydrolysis rates, extending half-life in biological or environmental systems .
  • Synthetic Flexibility : Compatibility with diverse amines/chloroformates enables modular design for tailored properties .
  • Data Gaps : Experimental validation of the target compound’s log k, stability, and bioactivity is needed. Existing studies on analogs provide a foundational framework but require extrapolation .

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